![molecular formula C6H7F3N2O B10907227 [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol](/img/structure/B10907227.png)
[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Metil-3-(trifluorometil)-1H-pirazol-1-il]metanol: es un compuesto orgánico con la fórmula molecular C6H7F3N2O. Este compuesto forma parte de la familia de los pirazoles, conocida por sus diversas aplicaciones en la industria farmacéutica, agroquímica y ciencia de materiales. La presencia del grupo trifluorometil aumenta su estabilidad química y actividad biológica, convirtiéndolo en un compuesto valioso para diversas investigaciones científicas y aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de [4-Metil-3-(trifluorometil)-1H-pirazol-1-il]metanol generalmente implica la reacción de 4-metil-3-(trifluorometil)-1H-pirazol con formaldehído en condiciones básicas. La reacción procede mediante adición nucleofílica, seguida de reducción para producir el producto deseado. Los reactivos comunes utilizados en esta síntesis incluyen borohidruro de sodio o hidruro de aluminio y litio como agentes reductores.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar reactores de flujo continuo para garantizar una mezcla eficiente y transferencia de calor. El uso de catalizadores como paladio sobre carbono puede aumentar la velocidad de reacción y el rendimiento. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener [4-Metil-3-(trifluorometil)-1H-pirazol-1-il]metanol de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: Este compuesto puede sufrir reacciones de oxidación para formar aldehídos o ácidos carboxílicos correspondientes. Los agentes oxidantes comunes incluyen permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas. El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores típicos.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diversos grupos funcionales en la molécula. La halogenación utilizando reactivos como la N-bromosuccinimida (NBS) es un ejemplo común.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4), Trióxido de cromo (CrO3)
Reducción: Borohidruro de sodio (NaBH4), Hidruro de aluminio y litio (LiAlH4)
Sustitución: N-bromosuccinimida (NBS), Cloruro de tionilo (SOCl2)
Principales productos:
Oxidación: Aldehídos, Ácidos carboxílicos
Reducción: Alcoholes, Aminas
Sustitución: Derivados halogenados
Aplicaciones Científicas De Investigación
Química: En química, el [4-Metil-3-(trifluorometil)-1H-pirazol-1-il]metanol se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como inhibidor enzimático. El grupo trifluorometil puede interactuar con dianas biológicas, modulando su actividad y proporcionando información sobre los mecanismos enzimáticos.
Medicina: En medicina, los derivados de este compuesto se exploran por sus posibles efectos terapéuticos. Se sabe que el grupo trifluorometil mejora las propiedades farmacocinéticas de los fármacos, haciéndolos más efectivos y estables.
Industria: Industrialmente, el [4-Metil-3-(trifluorometil)-1H-pirazol-1-il]metanol se utiliza en la producción de agroquímicos y materiales. Su estabilidad y reactividad lo convierten en un intermedio valioso en la síntesis de pesticidas y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del [4-Metil-3-(trifluorometil)-1H-pirazol-1-il]metanol implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo trifluorometil mejora la afinidad de unión del compuesto a estas dianas, lo que lleva a la modulación de su actividad. Esta interacción puede resultar en la inhibición o activación de la diana, dependiendo de la aplicación específica.
Comparación Con Compuestos Similares
Compuestos similares:
- Éster pinacol del ácido 1-metil-3-trifluorometil-1H-pirazol-4-borónico
- Ácido 1-metil-3-trifluorometil-4-pirazol carboxílico
- Pirazoles sustituidos con trifluorometil
Unicidad: En comparación con compuestos similares, el [4-Metil-3-(trifluorometil)-1H-pirazol-1-il]metanol ofrece una combinación única de estabilidad y reactividad debido a la presencia tanto del grupo trifluorometil como del grupo hidroxilo. Esta doble funcionalidad permite aplicaciones versátiles en varios campos, lo que lo convierte en un compuesto valioso para la investigación científica y el uso industrial.
Propiedades
Fórmula molecular |
C6H7F3N2O |
|---|---|
Peso molecular |
180.13 g/mol |
Nombre IUPAC |
[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanol |
InChI |
InChI=1S/C6H7F3N2O/c1-4-2-11(3-12)10-5(4)6(7,8)9/h2,12H,3H2,1H3 |
Clave InChI |
YDKLBAQOWPAFHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


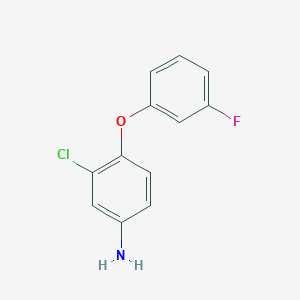
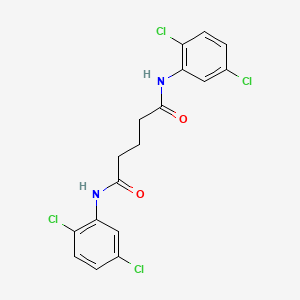

![2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B10907165.png)
![N-(4-methylphenyl)-4-[(2Z)-2-{(2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl]-4-oxobutanamide](/img/structure/B10907167.png)
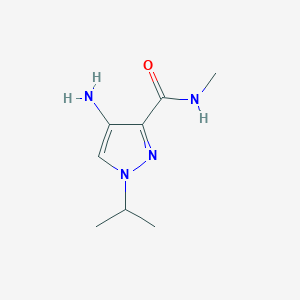
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10907178.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10907186.png)
![Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate](/img/structure/B10907190.png)
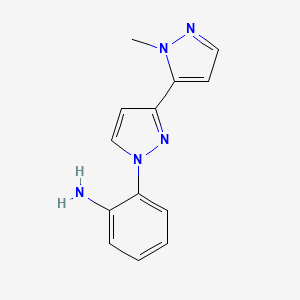
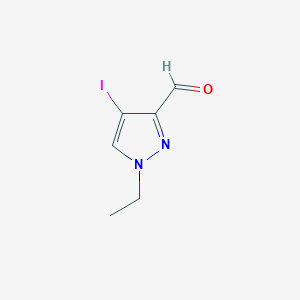
![2,2-dichloro-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B10907207.png)
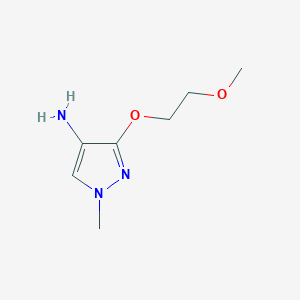
![N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]hexanehydrazide](/img/structure/B10907220.png)
